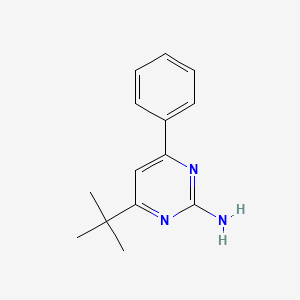
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine (BDT) is a heterocyclic organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a structural analog of the popular drug, benzthiazole, and has been used as a model compound to study the structure-activity relationships of benzthiazole derivatives. BDT has been used in various scientific research applications, including its use as a ligand for metal complexes, as a substrate for enzymes, and as a tool for studying enzyme inhibition. In addition, BDT has been used to study the biochemical and physiological effects of benzthiazole derivatives.
Applications De Recherche Scientifique
Anticancer Activity
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is involved in the synthesis of novel heterocyclic compounds with potential anticancer activities. For example, derivatives of this compound have been synthesized and exhibited significant in-vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013).
Synthetic Methodology Development
This compound plays a role in developing new synthetic methodologies. It has been used in palladium-catalyzed amination as a safer and practical alternative to traditional nitration methods for synthesizing amino-substituted derivatives (Liu et al., 2003).
Synthesis of Hybrid Scaffolds
The compound contributes to the synthesis of hybrid scaffolds in medicinal chemistry. It has been used in the preparation of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones, compounds potentially useful for therapeutic applications (Kim et al., 2018).
Fluorophore Design
It is also significant in the design of fluorophores. Research on derivatives of this compound has led to insights into the tuning of fluorescence properties in push-pull benzothiazole fluorophores, which mimic structures like firefly oxyluciferin (Misawa et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine are currently unknown. This compound is a derivative of benzothiazole, which is often used in organic synthesis and as a chemical intermediate
Mode of Action
As a benzothiazole derivative, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are unknown
Result of Action
As a benzothiazole derivative, it may exert a variety of biological effects depending on its specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity
Analyse Biochimique
Biochemical Properties
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites. Alternatively, it may enhance the activity of other enzymes, promoting the conversion of substrates into products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBSALFSVUNNPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)N)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395832 |
Source


|
| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-43-9 |
Source


|
| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
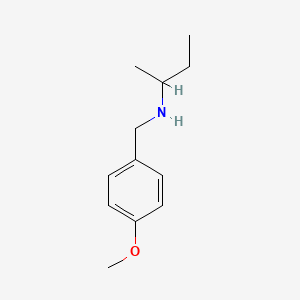


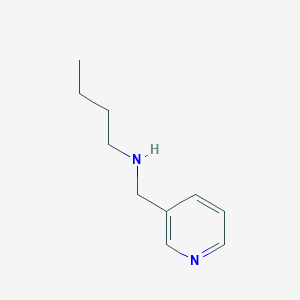
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)
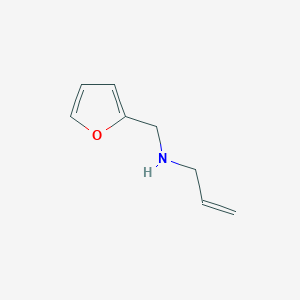


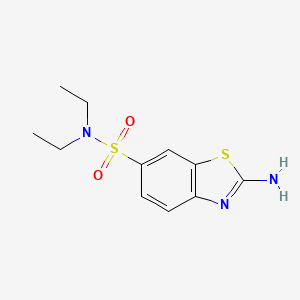



![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
